Fmoc-D-Asp(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

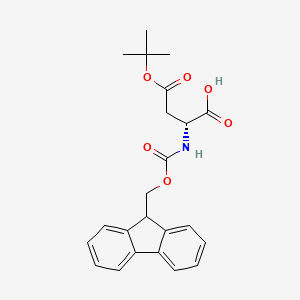

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJWPHPWBKDON-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-39-3 | |

| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OtBu)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of D-aspartic acid into peptide chains. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine and the tert-butyl (tBu) ester for the side-chain carboxyl group allows for orthogonal deprotection strategies, which are fundamental to modern peptide chemistry. This technical guide provides a comprehensive overview of the synthesis and purification methods for this important reagent, including detailed experimental protocols and quantitative data to support researchers in its preparation and quality control.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process. The first step involves the selective esterification of the β-carboxyl group of D-aspartic acid with a tert-butyl group to yield the intermediate H-D-Asp(OtBu)-OH. The second step is the protection of the α-amino group of this intermediate with the Fmoc group.

Step 1: Synthesis of H-D-Asp(OtBu)-OH Intermediate

The formation of the tert-butyl ester at the β-carboxyl position is a critical step that prevents this functional group from participating in undesired side reactions during peptide synthesis. A common method for this esterification is the acid-catalyzed addition of isobutylene (B52900) to D-aspartic acid.

Experimental Protocol: Synthesis of H-D-Asp(OtBu)-OH

-

Reaction Setup: Suspend D-aspartic acid in dichloromethane (B109758) (DCM) in a pressure-resistant vessel.

-

Catalyst Addition: Add anhydrous p-toluenesulfonic acid as a catalyst.

-

Isobutylene Introduction: Cool the suspension to between -10°C and -5°C and introduce isobutylene gas.

-

Reaction: Seal the vessel and stir the reaction mixture for 48 to 72 hours, maintaining the low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene. The reaction mixture will contain a mixture of di-esterified, mono-esterified (the desired product), and unreacted aspartic acid. Adjust the pH of the aqueous phase to 8-9 to separate the di-tert-butyl ester into an organic phase, leaving the desired mono-ester and starting material in the aqueous phase.

-

Purification of the Intermediate: The intermediate H-D-Asp(OtBu)-OH can be further purified by crystallization, potentially as a salt (e.g., with dicyclohexylamine), followed by liberation of the free amino acid.

| Parameter | Value | Reference |

| Starting Material | D-Aspartic Acid | [1] |

| Reagents | Isobutylene, p-toluenesulfonic acid, Dichloromethane | [1] |

| Reaction Temperature | -10°C to -5°C | [1] |

| Reaction Time | 48 - 72 hours | [1] |

Step 2: N-Fmoc Protection of H-D-Asp(OtBu)-OH

Once the H-D-Asp(OtBu)-OH intermediate is obtained and purified, the α-amino group is protected using an Fmoc reagent, typically 9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu).

Experimental Protocol: N-Fmoc Protection

-

Dissolution: Dissolve H-D-Asp(OtBu)-OH in a suitable solvent mixture, such as aqueous acetone (B3395972) or a mixture of 1,4-dioxane (B91453) and water.

-

Base Addition: Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the amino group, facilitating the nucleophilic attack on the Fmoc-OSu.

-

Fmoc-OSu Addition: Add Fmoc-OSu to the reaction mixture portion-wise while stirring vigorously at room temperature.

-

Reaction: Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by TLC until the starting amino acid ester is consumed.

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297).

-

Washing: Wash the organic layer sequentially with dilute acid, water, and brine to remove unreacted starting materials and by-products.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Value | Reference |

| Starting Material | H-D-Asp(OtBu)-OH | General Knowledge |

| Reagent | Fmoc-OSu | General Knowledge |

| Base | Sodium Bicarbonate or DIPEA | General Knowledge |

| Solvent | Aqueous Acetone or Dioxane/Water | General Knowledge |

| Reaction Time | Several hours to overnight | General Knowledge |

Purification of this compound

The final purity of this compound is critical for its successful application in peptide synthesis. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying the final product to a high degree.

Experimental Protocol: Recrystallization from Toluene (B28343)

-

Dissolution: Dissolve the crude this compound (e.g., 100 g) in a suitable volume of toluene (e.g., 600 ml) by heating the mixture to 50°C with stirring for approximately one hour.

-

Cooling and Crystallization: Slowly cool the solution to room temperature (around 30°C) and continue stirring for about two hours to allow for the formation of crystals. For enhanced crystallization, the solution can be further cooled in an ice bath.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the collected crystals with cold toluene to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum at a temperature of around 50°C.

| Parameter | Value | Reference |

| Solvent | Toluene | [2] |

| Dissolution Temperature | 50°C | [2] |

| Crystallization Temperature | 30 ± 5°C | [2] |

| Drying Temperature | 50°C (under vacuum) | [2] |

Alternative Recrystallization Solvents: A mixture of ethyl acetate and a non-polar solvent like hexane (B92381) or heptane (B126788) can also be effective for recrystallization. The crude product is dissolved in a minimal amount of hot ethyl acetate, and the non-polar solvent is added dropwise until the solution becomes turbid. Upon cooling, crystals of the purified product will form.

Flash Column Chromatography

For smaller scale purifications or to remove closely related impurities, flash column chromatography over silica (B1680970) gel is a viable option.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Prepare a silica gel column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for Fmoc-amino acids is a gradient of ethyl acetate in hexane or petroleum ether. The exact gradient will depend on the specific impurities present.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane/Petroleum Ether |

Quality Control and Data

The quality of the synthesized this compound should be assessed using various analytical techniques to ensure its suitability for peptide synthesis.

| Analysis | Specification |

| Appearance | White to off-white powder or crystalline solid |

| Purity (HPLC) | ≥ 99.0% |

| Enantiomeric Purity | ≥ 99.5% D-isomer |

| Melting Point | Approximately 146-151 °C |

Workflow Diagrams

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Purification Workflow

Caption: Purification and quality control workflow for this compound.

Conclusion

The synthesis and purification of this compound require careful execution of a two-step synthetic route followed by rigorous purification. By following the detailed protocols outlined in this guide, researchers and professionals in drug development can confidently prepare high-purity this compound, a vital component for the synthesis of D-amino acid-containing peptides. The provided quantitative data and workflows serve as a valuable resource for optimizing these processes and ensuring the quality of the final product.

References

An In-depth Technical Guide on the Mechanism of Action of Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH, in solid-phase peptide synthesis (SPPS). This document details the fundamental principles of its use, the chemical transformations involved, potential side reactions, and detailed experimental protocols to guide researchers in the successful synthesis of peptides containing D-aspartic acid residues.

Core Principles of this compound in SPPS

This compound is a cornerstone building block for the synthesis of peptides containing D-aspartic acid using the widely adopted Fmoc/tBu orthogonal protection strategy. This strategy relies on the differential stability of the protecting groups to acidic and basic conditions, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support.

The core of this strategy involves:

-

Temporary Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the D-aspartic acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Permanent Side-Chain OtBu Protection: The β-carboxyl group of the D-aspartic acid side chain is protected by a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.

This orthogonality is crucial for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protecting groups.

The SPPS Cycle with this compound

The synthesis of a peptide on a solid support is a cyclical process, with each cycle resulting in the addition of one amino acid residue. The general workflow for incorporating an this compound residue is as follows:

Nα-Fmoc Group Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in DMF. The mechanism is a base-catalyzed β-elimination reaction.

The process involves two main steps:

-

Abstraction of the acidic proton on the fluorenyl ring system by piperidine.

-

Subsequent β-elimination, which releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).

The piperidine also acts as a scavenger for the electrophilic DBF, forming a stable adduct that is washed away, preventing unwanted side reactions with the newly liberated amine of the peptide chain.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Fmoc-D-Asp(OtBu)-OH in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the formation of deletion sequences, which ultimately compromise the purity and yield of the final peptide product. This document offers both qualitative and quantitative solubility data, a detailed experimental protocol for determining solubility, and a logical workflow to guide researchers.

Solubility Data of Fmoc-Asp(OtBu)-OH

The solubility of Fmoc-protected amino acids is highly dependent on the solvent, temperature, and the specific stereoisomer and protecting groups. While extensive quantitative data for this compound is not universally published, the following table summarizes available data for both the D- and L-isomers. The solubility of these enantiomers is expected to be identical in achiral solvents.

Table 1: Solubility of Fmoc-Asp(OtBu)-OH in Various Organic Solvents

| Solvent | Abbreviation | Formula | Quantitative Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 100 mg/mL (D-isomer)[1] | 243.04 mM | Requires sonication for dissolution.[1] |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 200 mg/mL (L-isomer)[2] | 486.09 mM | Requires sonication for dissolution.[2] |

| N,N-Dimethylformamide | DMF | C₃H₇NO | ~206 mg/mL (D-isomer)[3] | ~500 mM | Based on a report of 1 mmol being "clearly soluble" in 2 mL.[3] |

| Dichloromethane | DCM | CH₂Cl₂ | Soluble (L-isomer)[4] | Not specified | A common solvent for SPPS, though some Fmoc-amino acids have limited solubility and may require co-solvents like DMF.[5][6] |

| Chloroform | CHCl₃ | CHCl₃ | Soluble (L-isomer)[4] | Not specified | |

| Ethyl Acetate | EtOAc | C₄H₈O₂ | Soluble (L-isomer)[4] | Not specified | |

| Acetone | C₃H₆O | Soluble (L-isomer)[4] | Not specified | ||

| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Generally good | Not specified | Often considered a stronger solvent than DMF for sparingly soluble protected amino acids.[7] |

| Water | H₂O | H₂O | Slightly soluble (L-isomer)[4] | Not specified |

Note: The molecular weight of this compound is 411.45 g/mol .

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for accurately determining the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) (e.g., 2-4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology

-

Preparation of a Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Record the exact mass of the added amino acid derivative.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration in solution over time indicates equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed. For higher accuracy, pass the supernatant through a solvent-compatible 0.2 µm syringe filter.

-

Transfer the aliquot of the saturated solution to a volumetric flask and dilute with the same solvent to a concentration suitable for HPLC analysis. Record the dilution factor accurately.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound with known concentrations in the same solvent.

-

Analyze the calibration standards using an appropriate HPLC method (e.g., reverse-phase column) to generate a calibration curve (Peak Area vs. Concentration). The Fmoc group has a strong UV absorbance around 265 nm and 301 nm, making UV detection highly sensitive.

-

Analyze the diluted sample from step 4 under the same HPLC conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-D-Asp-OtBu Novabiochem 134098-70-7 [sigmaaldrich.com]

- 4. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Fmoc-D-Asp(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OtBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with specific stereochemistry and enhanced stability. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group allow for an orthogonal protection strategy, which is the cornerstone of Fmoc-based SPPS. This guide provides essential technical data, a detailed experimental protocol for its use, and a visual representation of the synthesis workflow.

Physicochemical Properties and Identification

A summary of the key quantitative data for this compound is presented below. This information is vital for reaction setup, molecular weight calculations, and material identification.

| Property | Value | References |

| CAS Number | 112883-39-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4][6][7] |

| Molecular Weight | 411.45 g/mol | [1][3][6][7] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 148-150 °C (decomposes) | [1][7] |

| Purity | ≥98% | [1][3] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions (e.g., with piperidine). The acid-labile OtBu group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation. This side-chain protection is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Standard SPPS Cycle

The following protocol outlines a standard manual cycle for the incorporation of this compound into a growing peptide chain attached to a solid support (resin).

Materials and Reagents:

-

Peptide synthesis vessel

-

This compound

-

Peptide synthesis grade resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected peptide sequence

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[8]

-

Coupling Reagents:

-

Activating agent (e.g., HCTU, HATU, TBTU).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[4]

-

Cold diethyl ether.

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin into a suitable reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30-60 minutes. This ensures that reactive sites within the resin beads are fully accessible.[8]

-

After swelling, drain the DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[1]

-

Agitate the mixture for 3 minutes, then drain the solution.[1]

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][8]

-

Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

-

5 x DMF

-

3 x DCM

-

3 x DMF[1]

-

-

Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]

Step 3: Amino Acid Activation and Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of an activating agent (e.g., HATU) in DMF.[8]

-

Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to begin the activation process. Allow this pre-activation to proceed for 2-5 minutes.[1][8]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[1]

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[10]

Step 4: Washing

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[2][8]

-

Optional: Perform a Kaiser test. A negative result (e.g., colorless) indicates a successful coupling. If the test is positive, the coupling step should be repeated.

Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.

Step 6: Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a vacuum.[8]

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin.[6]

-

Agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (including the OtBu from the D-Aspartic acid).[6]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1][8]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the logical flow of the core cyclical steps in solid-phase peptide synthesis using Fmoc-protected amino acids like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Spectroscopic data interpretation for Fmoc-D-Asp(OtBu)-OH (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Building Block in Peptide Synthesis.

This technical guide provides a comprehensive interpretation of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH. As a crucial protected amino acid derivative in solid-phase peptide synthesis, a thorough understanding of its analytical data is paramount for quality control and reaction monitoring. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and structural visualizations.

Chemical Structure and Spectroscopic Overview

This compound is a derivative of the amino acid aspartic acid where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for its controlled incorporation into a growing peptide chain.

Caption: Logical relationship of the functional groups in this compound.

The spectroscopic data presented herein provides unambiguous confirmation of this structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the Fmoc, D-aspartate, and tert-butyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fmoc-H (aromatic) | 7.78 - 7.30 | Multiplet | - |

| NH (amide) | ~5.8 | Doublet | ~8.0 |

| α-CH (aspartate) | ~4.6 | Multiplet | - |

| Fmoc-CH | ~4.2 | Triplet | ~7.0 |

| Fmoc-CH₂ | ~4.4 | Doublet | ~7.0 |

| β-CH₂ (aspartate) | ~2.8 | Multiplet | - |

| tert-Butyl (CH₃) | 1.45 | Singlet | - |

| COOH | >10.0 | Broad Singlet | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation:

-

The aromatic protons of the Fmoc group appear as a complex multiplet in the downfield region (7.78-7.30 ppm).

-

The amide proton (NH) signal is typically a doublet due to coupling with the adjacent α-CH.

-

The α-proton of the D-aspartate residue resonates around 4.6 ppm.

-

The methine (CH) and methylene (B1212753) (CH₂) protons of the Fmoc group's fluorenyl ring system are observed at approximately 4.2 and 4.4 ppm, respectively.

-

The diastereotopic β-protons of the aspartate side chain appear as a multiplet around 2.8 ppm.

-

A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the tert-butyl ester .

-

The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 10 ppm, and may be subject to exchange with residual water in the solvent.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (COOH) | ~173 |

| Carbonyl (Ester C=O) | ~170 |

| Carbonyl (Urethane C=O) | ~156 |

| Fmoc (aromatic C) | 144 - 120 |

| tert-Butyl (quaternary C) | ~82 |

| Fmoc (CH) | ~67 |

| α-C (aspartate) | ~53 |

| Fmoc (CH₂) | ~47 |

| β-C (aspartate) | ~37 |

| tert-Butyl (CH₃) | ~28 |

Note: These are approximate chemical shifts and can vary with experimental conditions.

Interpretation:

-

The three carbonyl carbons of the carboxylic acid, tert-butyl ester, and the Fmoc-carbamate are found in the downfield region of the spectrum.

-

The numerous signals between 144 and 120 ppm correspond to the aromatic carbons of the Fmoc group .

-

The quaternary carbon of the tert-butyl group is observed around 82 ppm.

-

The α-carbon of the aspartate residue is typically found around 53 ppm.

-

The aliphatic carbons of the Fmoc group (CH and CH₂) and the aspartate side chain (β-C) resonate in the upfield region.

-

The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at approximately 28 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (sharp) | N-H stretch | Amide (in carbamate) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic (Fmoc) |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic |

| ~1740 | C=O stretch | Ester (tert-butyl) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Amide (in carbamate) |

| ~1530 | N-H bend | Amide (in carbamate) |

| ~1250 | C-O stretch | Ester & Carboxylic Acid |

Interpretation:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid , often overlapping with C-H stretching frequencies.

-

The N-H stretch of the carbamate (B1207046) is typically observed as a sharper peak around 3300 cm⁻¹.

-

Aromatic and aliphatic C-H stretching vibrations are seen just above and below 3000 cm⁻¹, respectively.

-

The spectrum displays three distinct carbonyl (C=O) stretching bands : one for the tert-butyl ester, one for the carboxylic acid, and one for the Fmoc-carbamate.

-

The N-H bending vibration of the amide within the carbamate group is also a key diagnostic peak.

-

Strong C-O stretching vibrations from the ester and carboxylic acid groups are present in the fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

| Parameter | Value |

| Molecular Formula | C₂₃H₂₅NO₆ |

| Molecular Weight | 411.45 g/mol |

| Observed [M+H]⁺ | ~412.17 m/z |

| Observed [M+Na]⁺ | ~434.15 m/z |

Interpretation:

-

The molecular weight of this compound is 411.45 g/mol .

-

In positive ion mode ESI-MS, the compound is readily observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 412.17.

-

An adduct with sodium, [M+Na]⁺ , is also commonly observed at an m/z of approximately 434.15.

-

Fragmentation of the molecular ion can occur, with common losses including the tert-butyl group (loss of 56 Da) and the Fmoc group (loss of 222 Da).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Caption: Workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

-

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum was acquired with a sufficient number of scans. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared spectrometer.

-

Acquisition: A background spectrum of the pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared by dissolving a small amount of the compound in a mixture of acetonitrile (B52724) and water (typically 1:1 v/v) with 0.1% formic acid to aid in protonation.

-

Instrumentation: The analysis was performed on an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Acquisition: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in the positive ion mode over a suitable m/z range.

Conclusion

The collective spectroscopic data from NMR, IR, and MS analyses provide a detailed and consistent structural elucidation of this compound. The presented data and interpretations serve as a valuable reference for researchers in the fields of peptide chemistry and drug development, ensuring the correct identification and quality assessment of this essential building block. The provided experimental protocols offer a standardized approach for obtaining reproducible and high-quality spectroscopic data.

A Deep Dive into Fmoc Protecting Group Chemistry for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is attributed to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and the critical considerations for successful peptide synthesis.

The Principle of Orthogonality in Fmoc SPPS

Fmoc-based solid-phase peptide synthesis relies on an orthogonal protection strategy, which is fundamental to its success.[4][5] This strategy employs protecting groups for the temporary N-terminal α-amino group and the permanent side-chain functionalities that can be removed under distinct chemical conditions.[3][5] The Fmoc group, which is base-labile, protects the α-amino group of the incoming amino acid.[6][7] In contrast, the protecting groups on the reactive side chains of the amino acids are typically acid-labile, most commonly cleaved by trifluoroacetic acid (TFA).[2][4] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the N-terminal Fmoc group in each cycle of peptide chain elongation.[3]

The Solid Phase Peptide Synthesis (SPPS) Cycle

The synthesis of a peptide chain using Fmoc chemistry is a cyclical process involving several key steps performed on a solid support, typically a resin.[4][8]

Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[8][9] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used.[9] If a C-terminal amide is desired, the Rink amide resin is the preferred choice.[8][9] Before initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the resin beads are accessible.[8][9]

First Amino Acid Attachment (Loading)

The first Fmoc-protected amino acid is covalently linked to the resin. The specific protocol for this initial attachment, or "loading," depends on the type of resin being used.

The Iterative Cycle of Peptide Chain Elongation

Once the first amino acid is loaded, the peptide chain is extended by repeatedly performing a two-step cycle:

-

Fmoc Deprotection: The Fmoc group on the N-terminal amino acid is removed to expose a free amine.

-

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, forming a peptide bond.

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

After the final amino acid has been coupled and its Fmoc group removed, the synthesized peptide is cleaved from the resin.[8] Simultaneously, the acid-labile side-chain protecting groups are removed.[10] This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[8][10]

Core Mechanisms and Workflows

To visually represent the key processes in Fmoc SPPS, the following diagrams illustrate the deprotection mechanism and the overall experimental workflow.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

In-Depth Experimental Protocols

The following sections provide detailed methodologies for the key stages of Fmoc SPPS.

Resin Swelling

| Parameter | Description |

| Objective | To expand the resin beads and improve accessibility of reactive sites. |

| Solvent | Dichloromethane (DCM) or N,N-dimethylformamide (DMF).[9] |

| Procedure | 1. Place the desired amount of resin in a reaction vessel.[9]2. Add sufficient solvent to cover the resin.[9]3. Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[9] |

| Typical Scale | For a 0.1 mmol synthesis, approximately 300 mg of resin is a common starting point.[9] |

Fmoc Deprotection

| Parameter | Description |

| Objective | To remove the N-terminal Fmoc protecting group. |

| Reagent | Typically a 20% (v/v) solution of piperidine in DMF.[6] |

| Procedure | 1. Drain the solvent from the swelled or washed resin.[9]2. Add the 20% piperidine/DMF solution to the resin.[9]3. Agitate the mixture for a specified time (e.g., 1 hour for the initial deprotection on some resins, or shorter times in subsequent cycles).[9] 4. Drain the deprotection solution.[9]5. Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] |

| Monitoring | The deprotection can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene byproduct has a strong UV absorbance.[7] |

Amino Acid Coupling

The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.

| Parameter | Description |

| Objective | To form a peptide bond between the free amine on the resin-bound peptide and the incoming Fmoc-amino acid. |

| Reagents | - Fmoc-amino acid- Coupling (activation) reagent- A tertiary base (e.g., N,N-diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)[11] |

| Procedure | 1. Dissolve the Fmoc-amino acid and the coupling reagent in DMF.[4]2. Add the base to the solution to initiate activation.[4]3. Add the activated amino acid solution to the deprotected resin.[4]4. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[8]5. Drain the coupling solution and wash the resin with DMF.[9] |

Common Coupling Reagents:

| Reagent | Full Name | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and efficient coupling reagent.[12][13] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generates more reactive OAt esters, useful for difficult couplings. |

| DCC | N,N'-Dicyclohexylcarbodiimide | One of the original coupling reagents; the dicyclohexylurea byproduct is insoluble.[12][13] |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, useful for biological applications.[12] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that generally gives cleaner reactions than uronium reagents. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation Oxyma-based reagent. |

Cleavage and Deprotection

| Parameter | Description |

| Objective | To cleave the completed peptide from the solid support and remove the side-chain protecting groups. |

| Reagent Cocktail | A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.[10] |

| Procedure | 1. Wash the peptide-resin with DCM and dry it.[10]2. Add the cleavage cocktail to the resin.[8]3. Stir the mixture at room temperature for 2-3 hours.[8]4. Filter the resin and collect the filtrate containing the peptide.[14]5. Precipitate the peptide from the filtrate by adding cold diethyl ether.[14]6. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with more cold ether.[14]7. Dry the crude peptide.[15] |

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and the associated protocols is crucial for researchers and drug development professionals to optimize synthesis strategies and obtain high-purity peptides.[1] By carefully selecting resins, coupling reagents, and reaction conditions, and by meticulously following established protocols, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. google.com [google.com]

- 11. bachem.com [bachem.com]

- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

The Strategic Role of OtBu as a Side-Chain Protecting Group for Aspartic Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (OtBu) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. As a protecting group for the side-chain carboxyl function of aspartic acid (Asp), OtBu offers robust protection and straightforward, acid-labile deprotection. However, its application is shadowed by the propensity for base-catalyzed aspartimide formation, a critical side reaction that can compromise the purity and yield of the target peptide. This technical guide provides an in-depth analysis of the OtBu protecting group's role, a detailed examination of the mechanisms behind aspartimide formation, and a comprehensive overview of mitigation strategies. It includes structured data, detailed experimental protocols, and workflow diagrams to equip researchers with the knowledge to effectively utilize Asp(OtBu) in the synthesis of complex peptides for research and therapeutic development.

Introduction: The Importance of Side-Chain Protection in SPPS

In solid-phase peptide synthesis, the stepwise assembly of amino acids requires a strategic orchestration of protecting groups to prevent unwanted side reactions.[1] The side chains of many amino acids contain reactive functional groups that must be masked throughout the synthesis.[1] An ideal protecting group is easily introduced, stable to the conditions of peptide coupling and Nα-deprotection, and can be removed under specific conditions that do not affect other protecting groups or the integrity of the peptide chain—a concept known as orthogonality.[1]

The Fmoc/tBu strategy is a widely used orthogonal system where the temporary Nα-amino group protection is provided by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while more permanent side-chain protection is afforded by acid-labile groups, predominantly based on the tert-butyl cation.[2] For aspartic acid, the β-carboxyl group is commonly protected as a tert-butyl ester, yielding the Fmoc-Asp(OtBu)-OH building block.[3] This strategy allows for the selective removal of the Fmoc group with a base (typically piperidine) at each cycle, followed by the final deprotection of the OtBu and other side-chain groups concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[4][5]

The OtBu Protecting Group for Aspartic Acid

The primary function of the OtBu group is to prevent the side-chain carboxylate of aspartic acid from forming branched peptides by reacting with the N-terminus of the growing peptide chain.[1] Its stability to the basic conditions of Fmoc deprotection and lability to strong acids makes it an excellent choice for the Fmoc/tBu orthogonal scheme.[5]

Key Characteristics of OtBu Protection:

-

Orthogonality: Compatible with the base-labile Fmoc group.[2]

-

Stability: Stable during peptide coupling and repeated Fmoc deprotection cycles under optimal conditions.

-

Cleavage: Removed with strong acids, typically TFA, during the final cleavage step.[5]

The Critical Side Reaction: Aspartimide Formation

Despite its advantages, the use of Asp(OtBu) is intrinsically linked to the risk of aspartimide formation, a significant side reaction that can severely impact the quality of the synthetic peptide.[6][7]

Mechanism of Aspartimide Formation

This intramolecular cyclization is initiated during the base-mediated Fmoc deprotection step.[6] The backbone amide nitrogen immediately C-terminal to the aspartic acid residue is deprotonated by the base (e.g., piperidine), creating a nucleophile that attacks the side-chain carbonyl of the Asp(OtBu) group. This results in the formation of a five-membered succinimide (B58015) ring, with the concurrent loss of the tert-butyl group.[6]

The resulting aspartimide intermediate is highly susceptible to nucleophilic attack by piperidine from the deprotection solution or water. This ring-opening can yield the desired α-aspartyl peptide, but also the isomeric β-aspartyl peptide and racemized versions of both, all of which are often difficult to distinguish and separate from the target peptide via HPLC. This side reaction is particularly pronounced in sequences where the residue following aspartic acid (Xxx) is sterically undemanding, such as Glycine (Gly), Asparagine (Asn), or Serine (Ser).[7]

Strategies to Minimize Aspartimide Formation

Several strategies have been developed to suppress this problematic side reaction, ranging from modifications to the synthesis protocol to the use of alternative building blocks.

Modification of Deprotection Conditions

-

Reduced Basicity and Additives: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine in N,N-dimethylformamide (DMF) solution can temper the basicity and reduce the rate of aspartimide formation.[6]

-

Alternative Bases: Using a cocktail of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a lower concentration of piperidine or piperazine (B1678402) can achieve rapid Fmoc removal with reduced aspartimide formation.[6] For example, a solution of 2% DBU and 2% piperidine in DMF is often effective.[6]

Use of Sterically Hindered Side-Chain Protecting Groups

Protecting groups that are bulkier than OtBu can sterically hinder the intramolecular cyclization. Several alternatives have been developed and shown to be effective.

| Protecting Group | Structure | Key Advantage |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, widely used. |

| 3-ethyl-3-pentyl (OEpe) | -C(CH₂CH₃)₃ | Increased steric bulk significantly reduces aspartimide formation.[8] |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Highly effective at minimizing aspartimide by-products, even in problematic sequences.[8] |

| 1,1-dimethyl-2-phenylethyl (OMpe) | -C(CH₃)₂CH₂Ph | Offers improved stability over OtBu.[8] |

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and Their Effectiveness Against Aspartimide Formation.

A study comparing these protecting groups in the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH) demonstrated the superiority of the bulkier groups over the standard OtBu.[8] For instance, using Fmoc-Asp(OBno)-OH nearly eliminated aspartimide formation.

Backbone Protection

The most effective strategy, particularly for highly susceptible Asp-Gly sequences, is to protect the backbone amide nitrogen of the residue following the aspartic acid.[7][9] This physically prevents the initial deprotonation and subsequent nucleophilic attack. This is typically achieved by using pre-formed dipeptide building blocks.

| Dipeptide Building Block | Backbone Protecting Group | Efficacy |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 2,4-dimethoxybenzyl (Dmb) | Highly effective at preventing aspartimide formation in Asp-Gly sequences.[6][7] |

| Fmoc-Asp(OtBu)-(Hmb)Xxx-OH | 2-hydroxy-4-methoxybenzyl (Hmb) | Recommended for Asp-Ala, Asp-Asn, and Asp-Asp junctions.[9] |

Table 2: Efficacy of Backbone Protection Strategy using Dipeptide Building Blocks.

The Dmb group provides steric hindrance that blocks the cyclization pathway. While highly effective, these dipeptide building blocks are generally more expensive than their single amino acid counterparts.[7]

Experimental Protocols

The following are generalized protocols for key steps involving Fmoc-Asp(OtBu)-OH in SPPS. Researchers should optimize these based on their specific peptide sequence and synthesizer.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for peptides not highly susceptible to aspartimide formation.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection (Cycle 1): Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin). Agitate for 5-10 minutes.

-

Deprotection (Cycle 2): Drain the solution and repeat the treatment with a fresh portion of 20% piperidine in DMF for another 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[7]

Protocol 2: Fmoc Deprotection with HOBt Additive

-

Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF and add the piperidine/HOBt solution. Agitate for 10-15 minutes. Repeat with a fresh solution.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6]

Protocol 3: Coupling of Fmoc-Asp(OtBu)-OH

-

Reagent Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 6-10 eq.) in DMF.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If incomplete, a second coupling may be performed.

-

Washing: Wash the resin with DMF (3-5 times).[7]

Protocol 4: Final Cleavage and OtBu Deprotection

This step removes the OtBu group and cleaves the peptide from the resin.

-

Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail (Reagent K) for peptides with sensitive residues is: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 (v/v/w/v/v).[10] Triisopropylsilane (TIS) is often used as a scavenger for the tert-butyl cations.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 1.5-2 hours.[4]

-

Peptide Isolation: Filter the resin and collect the filtrate.

-

Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Purification: Isolate the peptide by centrifugation, wash with cold ether, dry the pellet, and purify by reverse-phase HPLC.[10]

Applications in Drug Development

Fmoc-Asp(OtBu)-OH is a fundamental building block in the synthesis of peptide-based therapeutics.[11] The ability to create complex peptide structures is crucial for developing new drugs targeting a wide range of diseases. Furthermore, derivatives of Asp(OtBu) are being explored in the construction of advanced biotherapeutics like antibody-drug conjugates (ADCs), where they can function as part of a cleavable linker system connecting a cytotoxic drug to a monoclonal antibody.[12] The principles of orthogonal protection and the challenges of side reactions like aspartimide formation are central to the successful manufacturing of these complex molecules.[][14]

Conclusion

The OtBu group remains a vital and widely used tool for the side-chain protection of aspartic acid in Fmoc-based SPPS. Its compatibility with the standard orthogonal scheme is a major advantage. However, researchers must be acutely aware of the potential for aspartimide formation, a side reaction that can significantly compromise the outcome of a synthesis. By understanding the underlying mechanism and judiciously selecting a mitigation strategy—whether modifying deprotection conditions, employing sterically hindered protecting groups, or utilizing backbone protection for the most challenging sequences—it is possible to successfully synthesize high-purity, Asp-containing peptides. This technical knowledge is essential for professionals in research and drug development aiming to harness the full potential of synthetic peptides.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 14. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Core Principles of Incorporating Unnatural Amino Acids into Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for incorporating unnatural amino acids (UAAs) into peptides. The introduction of UAAs is a powerful strategy in peptide engineering and drug discovery, offering the ability to enhance structural stability, modulate biological activity, and introduce novel functionalities.[1][] This document details the primary chemical and enzymatic strategies, presents quantitative data for comparison, provides detailed experimental protocols, and illustrates key workflows.

Core Strategies for UAA Incorporation

The synthesis of peptides containing UAAs can be broadly categorized into chemical and enzymatic methods. Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the most common approach, while Native Chemical Ligation (NCL) allows for the assembly of larger peptides from smaller, chemically synthesized fragments. Enzymatic ligation offers high specificity and mild reaction conditions.[3][4]

Solid-Phase Peptide Synthesis (SPPS) SPPS is the cornerstone of synthetic peptide chemistry, enabling the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[][5] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step.[5] The synthesis cycle typically involves:

-

Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid or peptide.[6][7]

-

Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.[5][6]

-

Washing: Rinsing the resin to remove all soluble reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.[7] SPPS allows for the incorporation of a vast array of commercially available or custom-synthesized UAAs with high precision.[]

Native Chemical Ligation (NCL) NCL is a powerful technique for synthesizing large peptides and small proteins (typically up to 300 amino acids) by joining two unprotected peptide fragments.[8][9] The reaction is highly specific and occurs in an aqueous solution at neutral pH.[8][10] It requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue.[8][10][11]

The mechanism proceeds in two steps:

-

Chemoselective Transthioesterification: A reversible reaction where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate.[10][12]

-

Intramolecular S-to-N Acyl Shift: A rapid and irreversible rearrangement where the α-amino group of the cysteine attacks the newly formed thioester, yielding a native peptide bond at the ligation site.[10][11][12]

Because the initial step is reversible and the final rearrangement is irreversible, the reaction is highly regioselective, even in the presence of internal cysteine residues.[10] This methodology can incorporate UAAs that are present in either of the precursor peptide fragments.[13] Furthermore, extensions of this method, such as the use of thiol-containing amino acid surrogates followed by desulfurization, expand the possible ligation sites beyond cysteine to alanine.[10][12]

Enzymatic methods provide an alternative route for ligating peptide fragments under mild, aqueous conditions with exceptional chemo- and regioselectivity.[3][4] These ligases recognize specific amino acid sequences, making them powerful tools for site-specific modifications.

-

Sortase A (SrtA): A bacterial transpeptidase that recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218).[3][4] It forms a covalent thioacyl intermediate, which is then resolved by nucleophilic attack from an N-terminal glycine or other small amine, creating a new peptide bond.[3]

-

Butelase-1: A plant-derived asparaginyl endopeptidase and the fastest known peptide ligase. It recognizes a C-terminal NHV or DHV sequence and ligates it to a wide range of N-terminal nucleophiles.[3][4]

-

Subtilisin-Derived Ligases (e.g., Peptiligase): Engineered variants of the subtilisin protease that exhibit broad substrate tolerance, recognizing various amino acids at the ligation junction.[4][14] They typically require one peptide fragment to be a C-terminal ester.[14]

-

Asparaginyl Endopeptidases (AEPs, e.g., OaAEP1): These enzymes catalyze transpeptidation at asparagine or aspartate residues and have been engineered for high ligation efficiency.[3][15]

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. Protein Ligases: Nature’s Gift for Protein/Peptide Synthesis | MDPI [mdpi.com]

- 4. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. youtube.com [youtube.com]

- 15. Enzymatic C‐to‐C Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-D-Asp(OtBu)-OH: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and handling precautions for Fmoc-D-Asp(OtBu)-OH. It is designed to equip researchers, scientists, and drug development professionals with the essential information for the safe and effective use of this compound in peptide synthesis and other applications.

Chemical and Physical Properties

This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a protected form of the D-isomer of aspartic acid.[1][2] It is a white to off-white or beige crystalline powder.[1][2] This compound is a key building block in solid-phase peptide synthesis (SPPS).[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C23H25NO6 | [4][5] |

| Molecular Weight | 411.45 g/mol | [2][6] |

| CAS Number | 112883-39-3 | [2][5] |

| Appearance | White to light yellow/beige powder or crystals | [1][2][7] |

| Melting Point | 146-151 °C | [2][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1] |

| Storage Temperature | 2-8°C is recommended for storage. Solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [6][7][9] |

Safety and Hazard Information

While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, following standard laboratory safety protocols.[10] The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.[4]

Table 2: Hazard Identification and First Aid Measures

| Hazard | Description | First Aid Measures | References |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician. | [4][11] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][11] |

| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][11] |

| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [4][11] |

Handling and Storage Precautions

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Table 3: Handling and Storage Recommendations

| Aspect | Precaution | References |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [11][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at recommended temperatures (2-8°C for solid). | [7][9] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. | [4] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[4]

Experimental Protocols: Safe Handling and Use in Peptide Synthesis

While specific experimental parameters will vary, the following provides a general protocol for the safe handling and incorporation of this compound in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

4.1. General Handling of Solid this compound

-

Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.[13]

-

Weighing: Conduct weighing in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.[14] Use appropriate weighing paper or a container; never return excess chemical to the original container.[15]

-

Dissolution: When preparing solutions, add the solid to the solvent slowly with stirring in a fume hood.[13]

4.2. General Protocol for Use in Fmoc-SPPS

This protocol outlines the key steps for incorporating an this compound residue into a peptide chain on a solid support resin.

-

Resin Swelling: Swell the synthesis resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[3][16]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF.[3][17] This reaction is typically complete within 15-30 minutes.[3]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[17]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[3]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.[16]

-

-

Washing: Wash the resin with DMF to remove any unreacted reagents.[17]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the aspartic acid residue) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 2. Fmoc- D -Asp(OtBu)-OH 98 112883-39-3 [sigmaaldrich.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound 98% | 112883-39-3 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. anaspec.com [anaspec.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 15. cerritos.edu [cerritos.edu]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

Commercial Sourcing and Technical Guidance for Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, pricing, and technical application of Fmoc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for professionals in research and drug development who utilize peptide synthesis in their work.

Introduction to this compound

This compound, with the chemical name N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a widely used amino acid derivative in Fmoc-based solid-phase peptide synthesis. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences can significantly enhance their proteolytic stability, leading to improved pharmacokinetic profiles for peptide-based therapeutics. The tert-butyl (OtBu) protecting group on the side chain carboxyl function is labile to strong acids, allowing for its removal during the final cleavage step from the solid support.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The pricing can vary based on the supplier, quantity, and purity grade. Below is a summary of representative commercial sources and their listed prices.

| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 772011 | ≥98% | 1 g | $34.57 |

| 5 g | $85.50 | |||

| 25 g | $240.00 | |||

| Aladdin Scientific | G156848 | min 98% | 100 g | $103.95 |

| MedchemExpress | HY-W010457 | >98% | 25 g | Inquiry |

| Aapptec | AFD205 | Not specified | Inquiry | Inquiry |

| ChemPep | 102047 | >98% | Inquiry | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 112883-39-3 |

| Molecular Formula | C₂₃H₂₅NO₆ |

| Molecular Weight | 411.45 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 146-151 °C |

| Purity (Typical) | ≥98% (HPLC) |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The following section details a representative protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

General Fmoc-SPPS Workflow

The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Detailed Protocol for a Synthesis Cycle

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-